3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

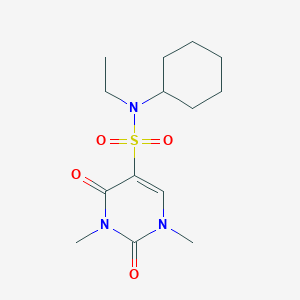

Description

“3-(1-Prop-2-enoylpiperidin-4-yl)benzoic acid” is a chemical compound with the CAS Number: 2567503-22-2 . It has a molecular weight of 259.3 . The IUPAC name for this compound is 4-(1-acryloylpiperidin-3-yl)benzoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17NO3/c1-2-14(17)16-9-3-4-13(10-16)11-5-7-12(8-6-11)15(18)19/h2,5-8,13H,1,3-4,9-10H2,(H,18,19) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.3 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications

Benzoic Acid and Derivatives in Foods and Pharmaceuticals

Benzoic acid and its derivatives, including salts, alkyl esters, and benzoyl peroxide, are widely used as antibacterial and antifungal preservatives in food, cosmetics, and pharmaceuticals. These compounds are naturally present in plant and animal tissues and can also be produced by microorganisms, leading to widespread distribution in the environment. Their presence in various products has raised public health concerns due to potential controversial effects (A. D. del Olmo, J. Calzada, M. Nuñez, 2017).

Biosynthesis of Benzoic Acid in Plants and Bacteria

Benzoic acid serves as a biosynthetic building block for numerous natural products, including defense compounds and pharmaceuticals like paclitaxel (taxol) and salicylic acid. The biosynthesis of benzoic acid in plants and bacteria involves pathways that mirror fatty acid β-oxidation, demonstrating the compound's fundamental role in natural product synthesis (C. Hertweck, A. Jarvis, L. Xiang, B. Moore, N. Oldham, 2001).

Chemical Synthesis and Functionalization

Benzoic acid derivatives are key intermediates in the synthesis of complex molecules. For example, 2-(prenyloxymethyl)benzoyl (POMB) serves as a protective group for alcohols in synthetic chemistry, highlighting the utility of benzoic acid derivatives in facilitating the preparation of diverse chemical entities (J. Vatele, 2005).

Plant Benzoic Acids in Metabolism and Defense

In plants, benzoic acids are crucial for the biosynthesis of primary and specialized metabolites, including hormones and defense compounds. The complex biosynthesis pathways of plant benzoic acids, involving multiple enzymes and subcellular compartments, underscore their significance in plant physiology and ecology (Joshua R. Widhalm, N. Dudareva, 2014).

Properties

IUPAC Name |

3-(1-prop-2-enoylpiperidin-4-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-14(17)16-8-6-11(7-9-16)12-4-3-5-13(10-12)15(18)19/h2-5,10-11H,1,6-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERKCLHOXQVZDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2852041.png)

![4-[(Thiophen-2-ylformamido)methyl]benzoic acid](/img/structure/B2852042.png)

![5-Methoxy-2-[10-(2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol](/img/structure/B2852046.png)

![1-(5-chloro-2-methoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2852048.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2852049.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2852051.png)

![N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2852053.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2852055.png)